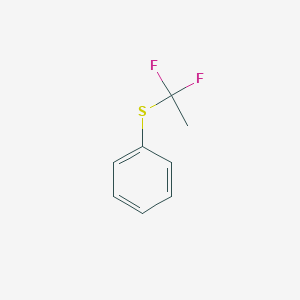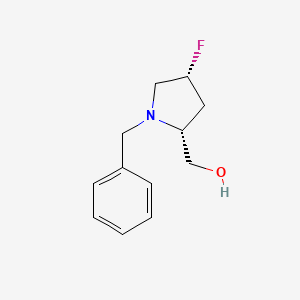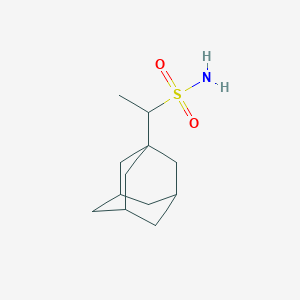
2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol is a synthetic organic compound that belongs to the purine family This compound is characterized by the presence of chlorodifluoromethyl groups and a hydroxyl-ethyl side chain attached to the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol typically involves multiple steps. One common method starts with the chlorodifluoromethylation of a suitable purine precursor. This is followed by the introduction of the hydroxyl-ethyl side chain through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorodifluoromethyl groups can be reduced to difluoromethyl or methyl groups.
Substitution: The chlorodifluoromethyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorodifluoromethyl groups can result in various alkylated or arylated derivatives.
Applications De Recherche Scientifique
2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
Mécanisme D'action
The mechanism of action of 2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorodifluoromethyl groups may enhance the compound’s binding affinity to these targets, while the hydroxyl-ethyl side chain can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol
- **2,6-Bis(1H-imidazol-2-yl)pyridine
- **2,6-Bis(benzimidazol-2-yl)pyridine
- **2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine
Uniqueness
2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol is unique due to the presence of chlorodifluoromethyl groups, which can significantly alter its chemical and biological properties compared to other similar compounds. These groups can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8Cl2F4N4O |
|---|---|
Poids moléculaire |
347.09 g/mol |
Nom IUPAC |
2-[2,6-bis[chloro(difluoro)methyl]-8-methylpurin-9-yl]ethanol |
InChI |
InChI=1S/C10H8Cl2F4N4O/c1-4-17-5-6(9(11,13)14)18-8(10(12,15)16)19-7(5)20(4)2-3-21/h21H,2-3H2,1H3 |
Clé InChI |
IZWQIVQRDOUDBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N=C(N=C2N1CCO)C(F)(F)Cl)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12454946.png)
![4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B12454947.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12454960.png)

![N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12454979.png)

![3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12454990.png)


![4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B12455004.png)
![7-Tert-butyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12455012.png)
![2-[(2-Methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12455020.png)
![3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B12455025.png)
